1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a synthetic compound with a unique structure, combining a dihydroquinoline moiety with an isoxazole ring. This intricate structure lends the compound distinct chemical and biological properties, making it of significant interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : This compound can be synthesized through a multi-step process involving the formation of the dihydroquinoline and isoxazole units followed by their coupling.
Reaction Conditions: : Generally, the synthesis involves controlled conditions such as specific temperature ranges, pH levels, and the use of catalysts to facilitate each reaction step efficiently.
Industrial Production Methods
In an industrial setting, large-scale production might involve optimized routes for cost-effectiveness and scalability. Advanced techniques like continuous flow synthesis can be employed to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone undergoes various chemical reactions including:
Oxidation: : Introduction of oxygen to form new functional groups.
Reduction: : Removal of oxygen or addition of hydrogen, altering the compound’s oxidation state.
Substitution: : Replacement of one group in the molecule with another.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate.
Reducing agents like sodium borohydride.
Acidic or basic conditions depending on the type of reaction desired.
Major Products
Oxidation Products: : Could result in compounds with hydroxyl or carbonyl functionalities.
Reduction Products: : Could yield the simpler versions of the compound with altered functional groups.
Substitution Products: : Introduction of new substituents, modifying the compound’s properties.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone has diverse applications across several domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potentially acts as a probe to study biological pathways and interactions.
Medicine: : Investigation into its pharmacological properties for developing new therapeutic agents.
Industry: : Application in the development of new materials with specific properties.
Mechanism of Action
Biological Effects: : The compound interacts with specific molecular targets within cells, possibly affecting enzyme activities or receptor bindings.
Molecular Targets: : Could include enzymes, receptors, or other proteins within a cell, altering cellular pathways and functions.
Pathways: : The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression mechanisms.
Comparison with Similar Compounds
Unique Features
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is unique due to:
The combination of the dihydroquinoline and isoxazole rings.
Its specific electronic and steric properties.
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(phenyl)isoxazol-3-yl)ethanone: : Lacks the methoxy substituents.
1-(quinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone: : Without the dihydro modification.
This article should give you a solid foundation on the compound's intricate chemistry and diverse applications. Curious about anything more specific?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-10-9-16(12-21(19)27-2)20-13-17(23-28-20)14-22(25)24-11-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-10,12-13H,5,7,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZUOPPAXPEGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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